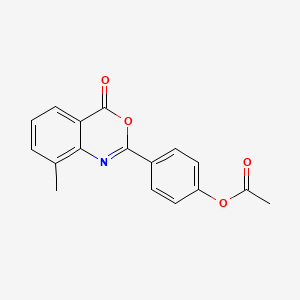

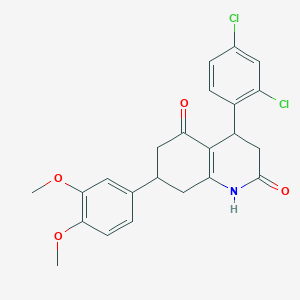

![molecular formula C12H14N2O3S B5551748 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. This compound, in particular, incorporates a methoxyphenylsulfonyl group, which could influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives like 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole often involves multi-component condensation reactions. A similar compound, 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, was synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst, demonstrating the utility of imidazolium-based catalysts in synthesizing complex imidazole derivatives under green and efficient conditions (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms at the first and third positions. For compounds like 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole, additional substituents on the imidazole ring and the phenyl ring can significantly affect their molecular geometry, electronic distribution, and intermolecular interactions, as seen in closely related compounds through X-ray diffraction studies (Yeong et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination in Chemistry

- The compound has been used in the synthesis of different compounds and for checking interactions with metal centers. For instance, its interaction with a nickel center was studied, demonstrating its potential in coordination chemistry and complex formation (Bermejo et al., 2000).

Catalysis and Organic Synthesis

- It plays a role in catalysis and organic synthesis. For example, it's involved in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its utility in multi-component condensation reactions (Moosavi‐Zare et al., 2013).

Application in Fuel Cells

- The compound has also found applications in the development of membranes for fuel cells. For example, a study on poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes indicates its potential in enhancing the alkaline stability of membranes (Yang et al., 2014).

Antiprotozoal Activity

- Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally similar, shows strong antiprotozoal activity, suggesting potential biomedical applications (Pérez‐Villanueva et al., 2013).

Synthesis of Radiolabelled Compounds

- It has been used in the development of radiolabelled compounds, for instance, in the synthesis of [11C]L-159,884, a radiolabelled nonpeptide angiotensin II antagonist (Hamill et al., 1996).

Drug Metabolism Studies

- The compound is involved in drug metabolism studies, such as the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (Zmijewski et al., 2006).

Corrosion Inhibition

- Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions, indicating its potential in industrial applications (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

2-ethyl-1-(4-methoxyphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-12-13-8-9-14(12)18(15,16)11-6-4-10(17-2)5-7-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDLSCLNKODFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)